(1Z)-N'-{[(4-fluorophenyl)carbonyl]oxy}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide
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Overview
Description
(1Z)-N’-[(4-FLUOROBENZOYL)OXY]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHANIMIDAMIDE is a complex organic compound that features a combination of fluorinated benzoyl and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-N’-[(4-FLUOROBENZOYL)OXY]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHANIMIDAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution using a trifluoromethylating agent.
Formation of the Benzoyl Group: The benzoyl group is introduced through Friedel-Crafts acylation using 4-fluorobenzoyl chloride.
Coupling Reaction: The final step involves coupling the pyrazolyl and benzoyl groups through an amidation reaction under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the benzoyl group, converting it to a hydroxyl group.
Substitution: The fluorine atom on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized pyrazole derivatives.
Reduction Products: Hydroxylated benzoyl derivatives.
Substitution Products: Substituted benzoyl derivatives with various nucleophiles.
Scientific Research Applications
(1Z)-N’-[(4-FLUOROBENZOYL)OXY]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHANIMIDAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of (1Z)-N’-[(4-FLUOROBENZOYL)OXY]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHANIMIDAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
- (1Z)-N’-[(4-CHLOROBENZOYL)OXY]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHANIMIDAMIDE
- (1Z)-N’-[(4-METHYLBENZOYL)OXY]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHANIMIDAMIDE
Uniqueness:
- The presence of the fluorine atom in (1Z)-N’-[(4-FLUOROBENZOYL)OXY]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHANIMIDAMIDE enhances its lipophilicity and metabolic stability compared to its chloro and methyl analogs. This makes it a more potent candidate for drug development and other applications.
Properties
Molecular Formula |
C14H12F4N4O2 |
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Molecular Weight |
344.26 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethylidene]amino] 4-fluorobenzoate |
InChI |
InChI=1S/C14H12F4N4O2/c1-8-6-11(14(16,17)18)20-22(8)7-12(19)21-24-13(23)9-2-4-10(15)5-3-9/h2-6H,7H2,1H3,(H2,19,21) |
InChI Key |
PWDIENWIYHUEIJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NN1C/C(=N/OC(=O)C2=CC=C(C=C2)F)/N)C(F)(F)F |
Canonical SMILES |
CC1=CC(=NN1CC(=NOC(=O)C2=CC=C(C=C2)F)N)C(F)(F)F |
Origin of Product |
United States |
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